3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid
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Overview
Description
3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a boron-containing heterocycle, which imparts distinct chemical properties and reactivity. It is of particular interest in medicinal chemistry and materials science due to its potential biological activities and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-fluorobenzaldehyde with boronic acid derivatives, followed by cyclization to form the oxaborole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammatory conditions and cancer.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with specific molecular targets. The boron atom in the oxaborole ring can form reversible covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid: Shares a similar oxaborole ring structure but differs in the substituents attached to the ring.
4-Fluoro-N-(1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)-2-(trifluoromethyl)benzamide: Another boron-containing compound with different functional groups.
Uniqueness
3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unique due to its specific combination of a fluorine atom, a hydroxyl group, and a propanoic acid moiety attached to the oxaborole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10BFO4 |
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Molecular Weight |
224.00 g/mol |
IUPAC Name |
3-(4-fluoro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H10BFO4/c12-8-3-1-6(2-4-9(13)14)10-7(8)5-16-11(10)15/h1,3,15H,2,4-5H2,(H,13,14) |
InChI Key |
GDJQYSUDDWZBQN-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC(=C2CO1)F)CCC(=O)O)O |
Origin of Product |
United States |
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